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Compound Focus: Fti 276

CAS No.: 170006-72-1

Cat. No.: S548235

Chemical Properties and Basic Characteristics

The following table summarizes the key characteristics of FTI-276 and L-744,832 based on the available

data.

Characteristic FTI-276 L-744,832

Chemical Class Peptidomimetic CAAX Peptidomimetic CAAX mimetic [2] [3]
mimetic [1]

Form Trifluoroacetate salt is Dihydrochloride salt is commonly used [1]
commonly used [1]

Reported ICso (In Vitro 500 pM (0.0005 puM) [1] Specific ICso not stated; active at 1-10 uM

Enzyme Assay) in cell-based studies [3] [4]

Reported Cellular Antagonizes H- and K-Ras Induces apoptosis and tumor regression;

Activity oncogenic signaling [1] inhibits p70 S6 kinase [2] [1]

Key Reported Uses Used as an anti-cancer agent  Widely studied in vivo for tumor regression;

in research [1] used in monocyte signaling studies [2] [4]

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s548235?utm_src=pdf-body
https://www.smolecule.com/products/s548235?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Farnesyltransferase_inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC121456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1507570/
https://en.wikipedia.org/wiki/Farnesyltransferase_inhibitor
https://en.wikipedia.org/wiki/Farnesyltransferase_inhibitor
https://en.wikipedia.org/wiki/Farnesyltransferase_inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC1507570/
https://molmed.biomedcentral.com/articles/10.1007/BF03402091
https://en.wikipedia.org/wiki/Farnesyltransferase_inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC121456/
https://en.wikipedia.org/wiki/Farnesyltransferase_inhibitor
https://en.wikipedia.org/wiki/Farnesyltransferase_inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC121456/
https://molmed.biomedcentral.com/articles/10.1007/BF03402091
https://www.smolecule.com/products/s548235?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison
Specifications & Pricing

Summary of Experimental Efficacy Data

The table below consolidates the experimental findings for each FTI from the search results. Note that these

results come from different studies and model systems.

Aspect

FTI-276

L-744,832

In Vivo Anti-
Tumor Efficacy

Primary
Mechanism in
vivo

p53 Dependence

Effect on
Pancreatic
Cancer Cells

Effect on Other
Proteins

Information not
available in search
results.

Information not
available in search
results.

Information not
available in search
results.

Information not
available in search
results.

Information not
available in search
results.

Induces dramatic regression of mammary and salivary
tumors in MMTV-v-Ha-ras transgenic mice [2].

In MMTV-v-Ha-ras mice: Elevation of apoptosis. In
ras/p53-/- mice: Apoptosis and G1 cell cycle arrest. In
ras/myc mice: Reduction in S-phase fraction [2].

Tumor regression is largely p53-independent [2].

Inhibits anchorage-dependent growth (ICso varies by cell
line). Induces G2IM cell cycle arrest (tetraploid DNA
accumulation) and apoptosis [3].

Blocks H-Ras and N-Ras processing, but not K-Ras
processing in pancreatic cancer cells [3]. Inhibits activation
of p38, JNK, and p42/p44 MAP kinases in human
monocytes [4].

Detailed Experimental Protocols

Here are the methodologies from key studies that you can adapt for a comparative analysis.

Protocol for In Vivo Tumor Regression Studies (L-744,832)

This protocol is based on the study using transgenic mouse models [2].
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e Animal Models: MMTV-v-Ha-ras transgenic mice (with activated H-Ras), bred with p53-/- or MMTV-
c-myc mice to generate compound oncogene models.
e Dosing: L-744,832 was administered via daily subcutaneous injections at a dose of 40 mg per kg of
body weight.
e Tumor Monitoring: Primary tumor volume was measured regularly. The Mean Growth Rate (MGR)
was calculated over 14 days of treatment.
e Mechanism Analysis:
o Apoptosis: Levels of programmed cell death in tumors were quantified.
o Cell Cycle Distribution: The proportion of cells in G1, S, and G2/M phases was analyzed,
typically by flow cytometry.
o p53 Status: Efficacy was tested in mice with functional p53 (p53+/+) and in those without
(p53-/-).

Protocol for Cell-Based Efficacy Studies (L-744,832)

This methodology is outlined in studies on pancreatic cancer and monocyte signaling [3] [4].

e Cell Lines: Human pancreatic ductal adenocarcinoma cell lines (e.g., Aspc-1, Bxpc-3, Panc-1) or
human peripheral blood monocytes isolated from healthy donors.
¢ Treatment: Cells are treated with FTI (e.g., 1200 nM to 50 uM for pancreatic cells; 20 uM for
monocytes) or a vehicle control (DMSO). Medium with fresh FTI is replaced every 24 hours.
e Growth Inhibition (ICso): Cell numbers are counted at 24, 48, and 72 hours after treatment. The ICso
is the concentration that causes a 50% reduction in cell number compared to the control.
¢ Cell Cycle Analysis: Cells are fixed, stained with propidium iodide, and analyzed by flow cytometry
to determine DNA content and cell cycle phase distribution.
e Apoptosis Assays: Detected through changes in nuclear morphology (microscopy) and
internucleosomal DNA fragmentation (e.g., TUNEL assay).
¢ Biochemical Markers:
o Prenylation Status: Western blot analysis for the accumulation of unprocessed forms of
proteins like HDJ-2 or prelamin A, which are markers of effective FTI activity [5].
o Signaling Pathways: Western blot with phospho-specific antibodies to detect activation states
of MAP kinase family members (p38, JNK, p42/p44) [4].

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the reported mechanisms of action for FTIs, based primarily on data for L-
744,832,
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Diagram 1: FTI Mechanism and Cellular Outcomes

This diagram synthesizes the key mechanisms described across the search results [2] [3] [4].
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Diagram 2: Experimental Workflow for In Vitro FTI Analysis

This workflow is based on the protocols from the search results [3] [5] [4].
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Key Conclusions for Researchers

e L-744,832 has extensive in vivo validation, demonstrating potent tumor regression in transgenic
models through context-dependent mechanisms (apoptosis or cell cycle arrest) that are largely
independent of p53 status [2]. Its efficacy extends beyond Ras inhibition, affecting multiple signaling
pathways (MAPK) [4] and cell cycle checkpoints [3].

e FTI-276 is characterized as a highly potent in vitro enzyme inhibitor (ICso 500 pM) [1], but the
search results lack corresponding in vivo efficacy data or detailed mechanistic studies in whole cells.

e For a direct comparison, your laboratory would need to conduct parallel experiments using
standardized models and protocols, as such a head-to-head analysis is not available in the literature |
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found.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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